

N-Allylbenzylamine (CAS: 4383-22-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **N-Allylbenzylamine**

Cat. No.: **B1332080**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylbenzylamine is a secondary amine that holds significance as a versatile intermediate in organic synthesis and possesses potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of **N-Allylbenzylamine**, including its physicochemical and spectroscopic properties, a detailed synthesis protocol, and an exploration of its biological activity, with a focus on its role as a potential antifungal agent. Safety and handling information are also included to ensure its proper use in a laboratory setting. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Physicochemical Properties

N-Allylbenzylamine is a colorless to pale yellow liquid with a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol and ether, with limited solubility in water.

Property	Value	Reference
CAS Number	4383-22-6	[1]
Molecular Formula	C ₁₀ H ₁₃ N	[1]
Molecular Weight	147.22 g/mol	[1]
Density	0.924 g/cm ³	
Boiling Point	208 - 217.7 °C at 760 mmHg	
Flash Point	92 °C	
Refractive Index	1.519	

Spectroscopic Data

The structural elucidation of **N-Allylbenzylamine** is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of **N-Allylbenzylamine** exhibits characteristic signals corresponding to the aromatic, allylic, and benzylic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 5.80 - 5.95	Multiplet	1H	Allylic CH
~ 5.10 - 5.25	Multiplet	2H	Allylic CH ₂ (terminal)
~ 3.75	Singlet	2H	Benzylic CH ₂
~ 3.20	Doublet	2H	Allylic CH ₂ (adjacent to N)
~ 1.50	Broad Singlet	1H	Amine NH

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 140	Aromatic C (quaternary)
~ 136	Allylic CH
~ 128.5	Aromatic CH
~ 128.0	Aromatic CH
~ 127.0	Aromatic CH
~ 116.5	Allylic CH ₂ (terminal)
~ 53.0	Benzylidene CH ₂
~ 51.5	Allylic CH ₂ (adjacent to N)

Infrared (IR) Spectroscopy

The IR spectrum of **N-Allylbenzylamine** displays characteristic absorption bands for the functional groups present.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3500	Weak-Medium	N-H stretch (secondary amine)
~ 3020 - 3080	Medium	=C-H stretch (aromatic and vinyl)
~ 2850 - 2960	Medium	C-H stretch (aliphatic)
~ 1640	Weak	C=C stretch (alkene)
~ 1450 - 1600	Medium-Strong	C=C stretch (aromatic ring)
~ 1020 - 1250	Medium	C-N stretch
~ 690 - 770	Strong	C-H bend (monosubstituted benzene)

Mass Spectrometry

The mass spectrum of **N-Allylbenzylamine** is expected to show a molecular ion peak and characteristic fragmentation patterns.[\[3\]](#)[\[4\]](#)

m/z	Interpretation
147	Molecular ion $[M]^+$
91	$[C_7H_7]^+$ (tropylium ion), a common fragment for benzyl compounds
56	$[C_3H_5NH]^+$ fragment from cleavage of the benzyl-nitrogen bond
41	$[C_3H_5]^+$ (allyl cation)

Synthesis of N-Allylbenzylamine

N-Allylbenzylamine can be synthesized via the nucleophilic substitution of benzylamine with an allyl halide, such as allyl bromide.

Experimental Protocol: N-Alkylation of Benzylamine

This protocol is a general procedure for the N-alkylation of an amine.[\[5\]](#)[\[6\]](#)

Materials:

- Benzylamine
- Allyl bromide
- Potassium carbonate (K_2CO_3) or other suitable non-nucleophilic base
- Anhydrous acetonitrile (or other suitable polar aprotic solvent)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 equivalent) and anhydrous acetonitrile.
- Add potassium carbonate (1.5 - 2.0 equivalents) to the solution.
- Slowly add allyl bromide (1.1 equivalents) to the stirring suspension.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **N-Allylbenzylamine** by vacuum distillation or column chromatography on silica gel.

Biological Activity and Drug Development Potential

N-Allylbenzylamine belongs to the allylamine class of compounds, which are known for their antifungal properties.^[7] The primary mechanism of action for allylamine antifungals is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.^[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

However, some studies on related N-aryl-N-benzylamines have indicated that the absence of the allyl group can enhance antifungal activity, suggesting a complex structure-activity relationship.[1][9] Further investigation into the specific activity of **N-Allylbenzylamine** is warranted to fully elucidate its potential as an antifungal agent.

The benzylamine moiety is a common scaffold in many FDA-approved drugs, highlighting its importance in medicinal chemistry. The versatile nature of **N-Allylbenzylamine**, with its reactive allyl group, makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Signaling Pathway: Fungal Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a critical target for antifungal drug development. **N-Allylbenzylamine** is hypothesized to inhibit squalene epoxidase within this pathway.



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Caption: Proposed inhibition of squalene epoxidase by **N-Allylbenzylamine** in the fungal ergosterol biosynthesis pathway.

Experimental Protocols for Biological Evaluation

Squalene Epoxidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against squalene epoxidase.[10][11]

Materials:

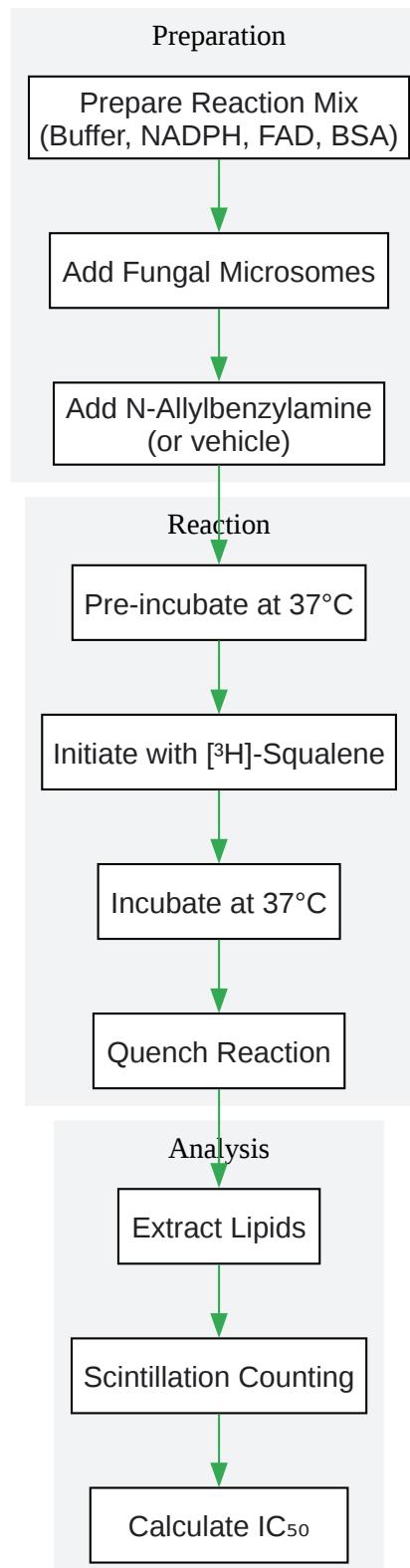
- Microsomal fraction from a fungal source (e.g., *Candida albicans*)

- [³H]-Squalene (radiolabeled substrate)
- NADPH
- FAD
- Bovine Serum Albumin (BSA)
- Test compound (**N-Allylbenzylamine**) dissolved in a suitable solvent (e.g., DMSO)
- Potassium phosphate buffer (pH 7.4)
- Scintillation cocktail
- Methanolic potassium hydroxide (for quenching the reaction)
- Hexane (for extraction)

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, NADPH, FAD, and BSA.
- Add the fungal microsomal protein to the reaction mixture.
- Add the test compound at various concentrations (and a vehicle control).
- Pre-incubate the mixture for a short period at 37°C.
- Initiate the reaction by adding [³H]-squalene.
- Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).
- Stop the reaction by adding methanolic potassium hydroxide.
- Extract the lipids with hexane.
- Quantify the amount of radiolabeled squalene epoxide formed using a scintillation counter.

- Calculate the percentage of inhibition at each concentration of the test compound and determine the IC_{50} value.



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Caption: Workflow for the squalene epoxidase inhibition assay.

Safety and Handling

N-Allylbenzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[\[12\]](#) It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling **N-Allylbenzylamine**.

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